molecular formula C9H10N2O2S B13893682 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

Katalognummer: B13893682
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: YTWBWEHALFLJQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazo-thiazole ring system, which is a fused heterocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with a thioamide derivative, followed by cyclization to form the imidazo-thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The imidazo-thiazole ring system can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid: Similar structure but with an additional methyl group.

    6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid: Contains a different substituent on the imidazo-thiazole ring.

    2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid: Features a thiadiazole ring instead of a thiazole ring.

Uniqueness

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H10N2O2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

InChI

InChI=1S/C9H10N2O2S/c1-6-4-11-5-7(2-3-8(12)13)10-9(11)14-6/h4-5H,2-3H2,1H3,(H,12,13)

InChI-Schlüssel

YTWBWEHALFLJQN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(N=C2S1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.